![molecular formula C20H17BrN2O3S B5596188 2-[(4-morpholinylimino)methyl]-1-benzothien-3-yl 2-bromobenzoate](/img/structure/B5596188.png)

2-[(4-morpholinylimino)methyl]-1-benzothien-3-yl 2-bromobenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

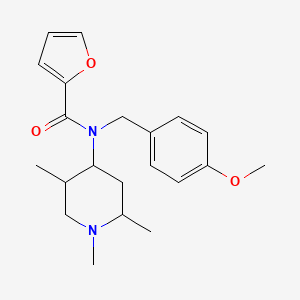

The interest in compounds containing morpholine and benzothiazole skeletons, such as "2-[(4-morpholinylimino)methyl]-1-benzothien-3-yl 2-bromobenzoate," stems from their diverse biological activities and applications in medicinal chemistry. Morpholine derivatives are known for their roles in pharmacological activities, and benzothiazole compounds have been explored for their antimicrobial and antioxidant properties.

Synthesis Analysis

The synthesis of related compounds involves various strategies, including one-pot nitro reductive cyclization reactions, which have been efficiently employed for producing benzimidazole derivatives with morpholine skeletons (Özil et al., 2018). Another approach includes the Buchwald–Hartwig amination for preparing morpholinyl-benzoquinazolinone derivatives (Nowak et al., 2014).

Molecular Structure Analysis

The structural analysis of similar compounds, such as 3-(morpholin-4-ylmethyl)-1,3-benzothiazole-2-thione, reveals that morpholine rings often adopt chair conformations, with various intermolecular interactions stabilizing the molecular structure (Franklin et al., 2011).

Chemical Reactions and Properties

Morpholine and benzothiazole derivatives engage in diverse chemical reactions, including electrochemical synthesis methods leading to novel disulfides (Esmaili & Nematollahi, 2013). These reactions showcase the versatile reactivity of these compounds.

Aplicaciones Científicas De Investigación

Antioxidant and Antimicrobial Activities

- A study on benzimidazole derivatives containing morpholine rings indicated significant antioxidant and antimicrobial activities. These compounds, including structures similar to 2-[(4-morpholinylimino)methyl]-1-benzothien-3-yl 2-bromobenzoate, showcased potential in scavenging free radicals and inhibiting microbial growth, suggesting their utility in pharmaceutical applications for disease treatment and prevention (Menteşe, Ülker, & Kahveci, 2015).

Glucosidase Inhibition

- Research into benzimidazoles containing morpholine structures has shown them to be effective glucosidase inhibitors with antioxidant activity. These findings point to potential therapeutic applications in managing diseases like diabetes by regulating glucose levels and providing antioxidant benefits (Özil, Parlak, & Baltaş, 2018).

Catalysis in Organic Synthesis

- Studies involving the catalytic activity of benzimidazole derivatives, including those with morpholine components, have highlighted their efficiency in facilitating various organic reactions. This research underlines the importance of such compounds in developing more effective and environmentally friendly catalytic processes in organic chemistry (Luo et al., 2017).

Environmental Chemistry

- Investigations into benzothiazoles derived from rubber, which include compounds like 2-(4-morpholinyl)benzothiazole, have explored their environmental impact, particularly their leaching from rubber materials. This research is crucial for understanding and mitigating the environmental footprint of such chemicals, especially in contexts where they may enter natural water systems or soil (Reddy & Quinn, 1997).

Synthesis and Structural Analysis

- The synthesis and structural elucidation of benzimidazole derivatives, including morpholine-based compounds, provide essential insights into their chemical properties and potential applications. This foundational research is vital for the development of new materials and drugs, offering a pathway to novel therapeutic agents with improved efficacy (Franklin et al., 2011).

Propiedades

IUPAC Name |

[2-[(E)-morpholin-4-yliminomethyl]-1-benzothiophen-3-yl] 2-bromobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17BrN2O3S/c21-16-7-3-1-5-14(16)20(24)26-19-15-6-2-4-8-17(15)27-18(19)13-22-23-9-11-25-12-10-23/h1-8,13H,9-12H2/b22-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAKOAQZIZCCDGT-LPYMAVHISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1N=CC2=C(C3=CC=CC=C3S2)OC(=O)C4=CC=CC=C4Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1/N=C/C2=C(C3=CC=CC=C3S2)OC(=O)C4=CC=CC=C4Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17BrN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5596107.png)

![N'-[1-(4-fluorophenyl)ethylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B5596114.png)

![N-[4-(cyanomethyl)phenyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B5596120.png)

![N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5596123.png)

![3-(3-hydroxy-3-methylbutyl)-N-[1-(hydroxymethyl)cyclopentyl]benzamide](/img/structure/B5596136.png)

![1-{4-[4-(3-bromo-4-methoxybenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5596148.png)

![N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-morpholinyl)benzamide](/img/structure/B5596174.png)

![1-[(2-chlorobenzyl)sulfonyl]piperidine](/img/structure/B5596181.png)

![6-{[(1S*,5R*)-7-oxo-6-propyl-3,6-diazabicyclo[3.2.2]non-3-yl]carbonyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5596189.png)

![{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}(2-furylmethyl)amine hydrochloride](/img/structure/B5596195.png)

![N'-[(2-chloro-3-quinolinyl)methylene]-2-(2,4-dichlorophenoxy)acetohydrazide](/img/structure/B5596203.png)

![3-isobutyl-N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5596209.png)